Cas no 66192-05-0 (3-(2-Bromo-5-chlorophenyl)propanoic Acid)

3-(2-Bromo-5-chlorophenyl)propanoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanoic acid, 2-bromo-5-chloro-
- 3-(2-Bromo-5-chloro-phenyl)-propionic acid
- 3-(2-Bromo-5-chlorophenyl)propanoic acid
- 66192-05-0
- SCHEMBL3658789
- AKOS023475076
- 3-(2-bromo-5-chlorophenyl)propanoicacid
- 2-Bromo-5-chlorobenzenepropanoic acid
- OLEPCMSCBNSTMU-UHFFFAOYSA-N
- DB-164103
- F52881
- Z1269137463
- MFCD18390610
- WS-00355
- EN300-101480
- 868-313-2
- RCA19205
- 3-(2-Bromo-5-chlorophenyl)propanoic Acid
-
- MDL: MFCD18390610
- Inchi: InChI=1S/C9H8BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
- InChI Key: OLEPCMSCBNSTMU-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1Cl)CCC(=O)O)Br
Computed Properties
- Exact Mass: 261.93962g/mol
- Monoisotopic Mass: 261.93962g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 3
3-(2-Bromo-5-chlorophenyl)propanoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-101480-0.1g |
3-(2-bromo-5-chlorophenyl)propanoic acid |
66192-05-0 | 95.0% | 0.1g |
$97.0 | 2025-02-21 | |
Enamine | EN300-101480-1g |
3-(2-bromo-5-chlorophenyl)propanoic acid |
66192-05-0 | 95% | 1g |
$278.0 | 2023-10-28 | |
Aaron | AR00FICI-100mg |
3-(2-Bromo-5-chloro-phenyl)-propionic acid |
66192-05-0 | 96% | 100mg |
$172.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641263-250mg |
3-(2-Bromo-5-chlorophenyl)propanoic acid |
66192-05-0 | 98% | 250mg |
¥1204.00 | 2024-05-04 | |
1PlusChem | 1P00FI46-10g |
3-(2-Bromo-5-chloro-phenyl)-propionic acid |
66192-05-0 | 95% | 10g |
$2848.00 | 2024-04-22 | |
A2B Chem LLC | AH22518-1g |
3-(2-Bromo-5-chlorophenyl)propanoic acid |
66192-05-0 | 95% | 1g |
$328.00 | 2024-04-19 | |
A2B Chem LLC | AH22518-5g |
3-(2-Bromo-5-chlorophenyl)propanoic acid |
66192-05-0 | 95% | 5g |
$1251.00 | 2024-04-19 | |
1PlusChem | 1P00FI46-2.5g |
3-(2-Bromo-5-chloro-phenyl)-propionic acid |
66192-05-0 | 95% | 2.5g |
$685.00 | 2025-02-27 | |
A2B Chem LLC | AH22518-10g |
3-(2-Bromo-5-chlorophenyl)propanoic acid |
66192-05-0 | 95% | 10g |
$2408.00 | 2024-04-19 | |
Aaron | AR00FICI-250mg |
3-(2-Bromo-5-chloro-phenyl)-propionic acid |
66192-05-0 | 96% | 250mg |
$320.00 | 2025-01-24 |
3-(2-Bromo-5-chlorophenyl)propanoic Acid Related Literature
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
Additional information on 3-(2-Bromo-5-chlorophenyl)propanoic Acid
Benzenepropanoic acid, 2-bromo-5-chloro- (CAS No. 66192-05-0): A Comprehensive Overview in Modern Chemical Research
Benzenepropanoic acid, 2-bromo-5-chloro-, identified by its Chemical Abstracts Service (CAS) number CAS No. 66192-05-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a benzoic acid backbone with bromo and chloro substituents at the 2nd and 5th positions respectively, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and drug development.
The structural motif of Benzenepropanoic acid, 2-bromo-5-chloro- consists of a phenyl ring connected to a propanoic acid group, with bromine and chlorine atoms substituting hydrogen atoms at specific positions on the benzene ring. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in various chemical syntheses. The presence of both halogen atoms enhances its reactivity, allowing for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.
In recent years, Benzenepropanoic acid, 2-bromo-5-chloro- has been explored in the context of developing novel pharmaceutical agents. Its structural features make it a promising candidate for designing molecules with specific biological activities. For instance, the combination of bromine and chlorine substituents can influence the molecule's interaction with biological targets, such as enzymes or receptors, by modulating its electronic distribution and lipophilicity.
One of the most intriguing aspects of CAS No. 66192-05-0 is its role in medicinal chemistry. Researchers have utilized this compound as a building block for synthesizing more complex molecules with potential therapeutic effects. Studies have demonstrated its utility in creating derivatives that exhibit anti-inflammatory, antiviral, or anticancer properties. The bromo and chloro groups serve as handles for further chemical modifications, enabling the design of molecules tailored to specific biological pathways.
The synthesis of Benzenepropanoic acid, 2-bromo-5-chloro- typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include halogenation of benzoic acid derivatives followed by esterification or amidation to introduce the propanoic acid moiety. The precise regioselectivity of bromination and chlorination is crucial to achieving the desired substitution pattern on the benzene ring. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance the efficiency and selectivity of these transformations.
The chemical reactivity of CAS No. 66192-05-0 makes it a valuable tool in synthetic organic chemistry. It can undergo various transformations, including reduction, oxidation, and coupling reactions, to yield a wide range of derivatives. These derivatives can then be further modified to explore their biological activities in vitro and in vivo. The versatility of this compound underscores its importance as a synthetic intermediate in both academic research and industrial applications.
In the field of drug discovery, Benzenepropanoic acid, 2-bromo-5-chloro- has been used to develop novel inhibitors targeting key enzymes involved in diseases such as cancer and inflammation. By leveraging its structural features, researchers have designed molecules that can selectively bind to these enzymes, thereby modulating their activity and alleviating symptoms associated with these conditions. The success of these efforts highlights the compound's potential as a lead structure for future drug development.
The use of computational methods has also played a significant role in studying CAS No. 66192-05-0. Molecular modeling techniques allow researchers to predict the behavior of this compound in various chemical environments, providing insights into its reactivity and potential interactions with biological targets. These computational studies complement experimental approaches by offering a rapid and cost-effective means of evaluating different molecular structures.
The environmental impact of synthesizing and using Benzenepropanoic acid, 2-bromo-5-chloro- is another important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods, aiming to make the production of this compound more sustainable.
In conclusion, Benzenepropanoic acid, 2-bromo-5-chloro-, with its CAS number CAS No. 66192-05-0, represents a fascinating compound with significant potential in chemical research and pharmaceutical development. Its unique structural features and reactivity make it a valuable tool for synthesizing novel molecules with therapeutic applications. As research continues to uncover new aspects of this compound's properties and applications, it is likely to remain an important player in both academic and industrial settings.
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